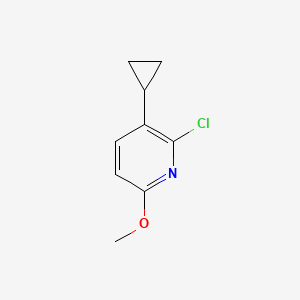
2-Chloro-3-cyclopropyl-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-cyclopropyl-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the third position, and a methoxy group at the sixth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.
Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.
Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.
Aplicaciones Científicas De Investigación
2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Cyclopropyl-6-methoxypyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-3-cyclopropylpyridine: Lacks the methoxy group, which may impact its solubility and pharmacokinetic profile.
Uniqueness
2-Chloro-3-cyclopropyl-6-methoxypyridine is unique due to the combination of the chlorine atom, cyclopropyl group, and methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-chloro-3-cyclopropyl-6-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3 |
Clave InChI |
QVBYAMLVARTGSP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


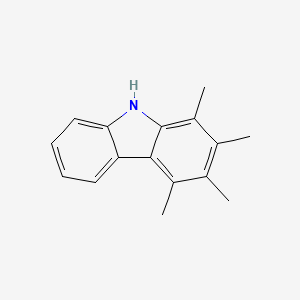
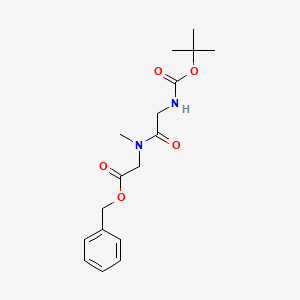
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
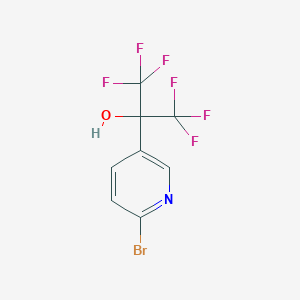
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

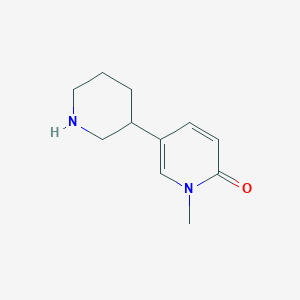
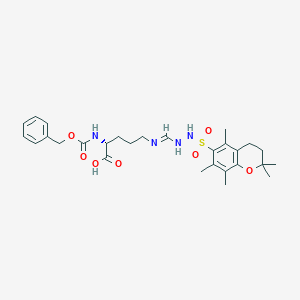

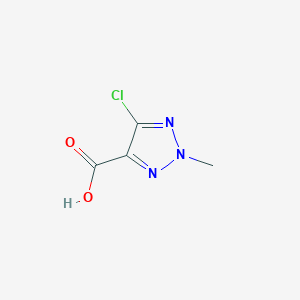
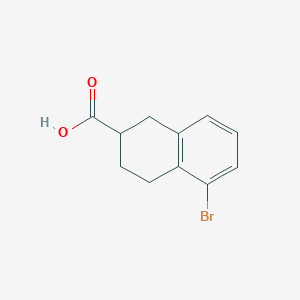
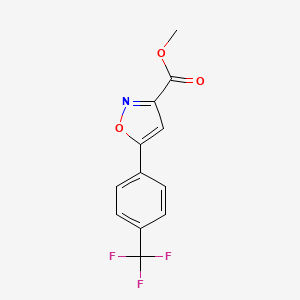
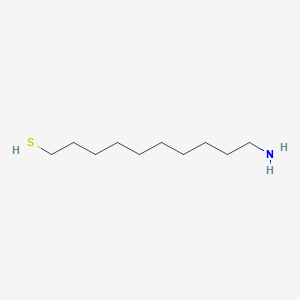
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)
